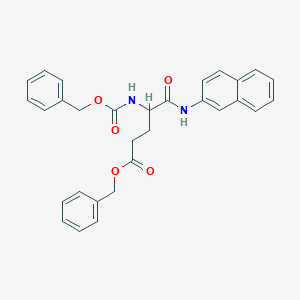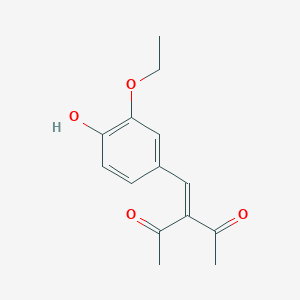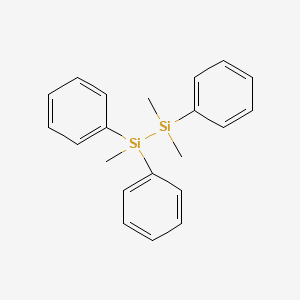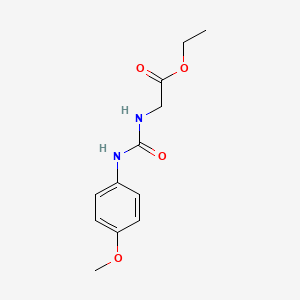![molecular formula C9H14O B11951271 6,6-Dimethylbicyclo[2.2.1]heptan-2-one CAS No. 38476-45-8](/img/structure/B11951271.png)
6,6-Dimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylbicyclo[2.2.1]heptan-2-one, also known as camphor, is a bicyclic ketone with the molecular formula C9H14O. It is a white crystalline substance with a characteristic odor and is commonly found in essential oils of certain plants. This compound is widely used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,6-Dimethylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically occurs under mild conditions and yields camphor as the primary product.
Industrial Production Methods
In industrial settings, camphor is often produced through the distillation of turpentine oil, which contains significant amounts of pinene. The pinene is converted to camphene, which is then oxidized to produce camphor. This method is efficient and widely used in the commercial production of camphor.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to produce camphoric acid.
Reduction: Reduction of camphor using reducing agents like sodium borohydride yields borneol or isoborneol.
Substitution: Halogenation of camphor can produce halogenated derivatives, such as bromocamphor.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Major Products
Camphoric Acid: Produced through oxidation.
Borneol/Isoborneol: Produced through reduction.
Halogenated Camphor: Produced through halogenation.
Applications De Recherche Scientifique
6,6-Dimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and plasticizers.
Mécanisme D'action
The mechanism of action of 6,6-Dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor can modulate ion channels, such as TRPV1 and TRPM8, which are involved in pain and temperature sensation. This modulation leads to its analgesic and cooling effects. Additionally, camphor’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
6,6-Dimethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Borneol: A bicyclic alcohol that can be oxidized to camphor.
Isoborneol: An isomer of borneol with similar properties.
Camphene: A precursor in the industrial synthesis of camphor.
Pinene: A component of turpentine oil used in the production of camphor.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields.
Propriétés
Numéro CAS |
38476-45-8 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
6,6-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-9(2)5-6-3-7(9)8(10)4-6/h6-7H,3-5H2,1-2H3 |
Clé InChI |
FKHXZEXCJTWMDL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CC1C(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


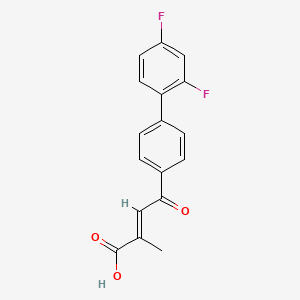
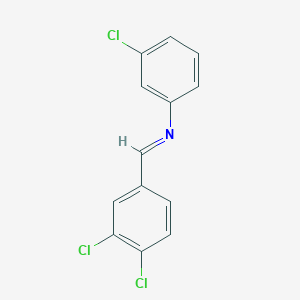
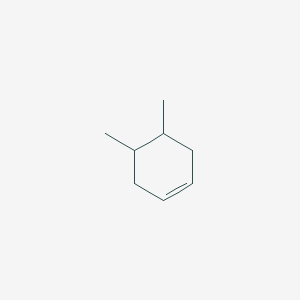
![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)

